molecular formula C17H15ClN2O3 B6394402 MFCD18318550 CAS No. 1262004-53-4

MFCD18318550

Cat. No.: B6394402
CAS No.: 1262004-53-4
M. Wt: 330.8 g/mol
InChI Key: GVUFPYOLCUFQCN-UHFFFAOYSA-N
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Description

MFCD18318550 is a chemical compound cataloged under the Molecular Formula and Data Collection (MFCD) system. Based on analogous MFCD entries (e.g., ), such compounds often exhibit applications in pharmaceutical intermediates, agrochemicals, or materials science. For instance:

  • Typical properties: Similar MFCD-listed compounds (e.g., CAS 918538-05-3, MFCD11044885) have molecular weights ranging from 150–300 g/mol, moderate aqueous solubility (0.1–1.0 mg/mL), and bioactivity scores between 0.5–0.7 .
  • Structural features: Likely contains heterocyclic motifs (e.g., pyridine, triazine) or functional groups such as boronic acids, as seen in structurally related compounds ().

Properties

IUPAC Name

2-chloro-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-15-9-13(17(22)23)14(10-19-15)11-4-3-5-12(8-11)16(21)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUFPYOLCUFQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688382
Record name 2-Chloro-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-53-4
Record name 2-Chloro-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18318550 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of microwave-assisted techniques, which have been shown to increase yield and efficiency compared to conventional methods . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired chemical transformations.

Chemical Reactions Analysis

MFCD18318550 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often carried out under specific conditions using common reagents such as oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MFCD18318550 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being explored for its potential therapeutic applications, including its role in drug development. Industrially, this compound is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD18318550 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18318550 with three structurally and functionally analogous compounds, based on data from , and 11:

Property This compound 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
Molecular Formula Not Available C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight (g/mol) ~200–250 (estimated) 188.01 235.27 202.17
Solubility (mg/mL) Moderate (estimated) 0.24 (ESOL) 0.24–0.55 0.69 (ESOL)
Bioactivity Score 0.5–0.7 (estimated) 0.55 0.55 0.55
Key Applications Pharmaceutical research Intermediate for kinase inhibitors Suzuki-Miyaura cross-coupling reactions Agrochemical precursor

Structural and Functional Differences

Heterocyclic vs. Boronic Acid Scaffolds :

  • This compound and CAS 918538-05-3 likely share heterocyclic frameworks (e.g., triazine), which are critical for binding to biological targets like kinases . In contrast, CAS 1046861-20-4 contains a boronic acid group, enabling its use in catalytic cross-coupling reactions .
  • CAS 1533-03-5 features a trifluoromethylphenyl group, enhancing its lipophilicity and stability in agrochemical formulations .

Bioactivity Profiles :

  • Compounds like CAS 918538-05-3 show moderate CYP enzyme inhibition (), whereas boronic acids (e.g., CAS 1046861-20-4) are typically inert in metabolic pathways but valuable in synthetic chemistry .

Synthetic Accessibility :

  • This compound may require multi-step synthesis similar to CAS 1533-03-5, which involves palladium-catalyzed coupling and purification via column chromatography . Boronic acids (e.g., CAS 1046861-20-4) often utilize greener solvents like tetrahydrofuran-water mixtures .

Research Findings and Limitations

Key Studies

  • Heterocyclic Analogues : Pyrrolotriazine derivatives (e.g., CAS 918538-05-3) demonstrate potent inhibition of EGFR kinases, with IC₅₀ values <100 nM .
  • Boronic Acids : CAS 1046861-20-4 achieves >80% yield in Suzuki-Miyaura reactions, highlighting its utility in constructing biaryl motifs .

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